molecular formula C17H20N2O4S B7139127 N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

Cat. No.: B7139127
M. Wt: 348.4 g/mol
InChI Key: YFMSZUKSTVPGFA-UHFFFAOYSA-N
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Description

N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methylpyridine moiety, a dimethylbenzofuran core, and a sulfonamide group

Properties

IUPAC Name

N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-5-7-15(22-4)16(18-11)19-24(20,21)13-6-8-14-12(9-13)10-17(2,3)23-14/h5-9H,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSZUKSTVPGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuran structure, followed by the introduction of the sulfonamide group and the methoxy-methylpyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxy-methylpyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties or new applications.

Scientific Research Applications

N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy-methylpyridine moiety may enhance the compound’s binding affinity and specificity, while the benzofuran core provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzofuran derivatives, such as:

  • N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide
  • 6-methylcoumarin
  • 4-methylcoumarin

Uniqueness

N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-methylpyridine moiety, in particular, differentiates it from other sulfonamides and benzofuran derivatives, potentially offering enhanced biological activity and specificity.

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